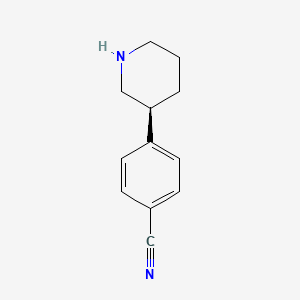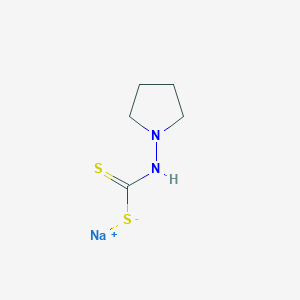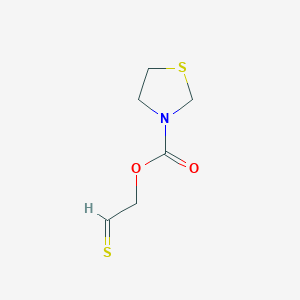
2-Thioxoethyl thiazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thioxoethyl thiazolidine-3-carboxylate is a heterocyclic compound featuring a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and significant roles in medicinal chemistry . The presence of sulfur in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-thioxoethyl thiazolidine-3-carboxylate typically involves the reaction of L-cysteine with aldehydes under acidic conditions . This reaction forms a thiazolidine ring through a condensation process. The reaction conditions can be optimized by adjusting the pH and using catalysts to improve yield and selectivity .
Industrial Production Methods: Industrial production of thiazolidine derivatives often employs green chemistry approaches to enhance efficiency and reduce environmental impact . Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Thioxoethyl thiazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Scientific Research Applications
2-Thioxoethyl thiazolidine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-thioxoethyl thiazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiazolidine ring can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity . This interaction can affect various cellular pathways, contributing to the compound’s pharmacological effects .
Comparison with Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and antitumor activities.
Thiadiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Thioxoethyl thiazolidine-3-carboxylate is unique due to its specific sulfur-containing structure, which enhances its reactivity and pharmacological properties compared to other thiazolidine derivatives . Its ability to form stable conjugates with biomolecules makes it particularly valuable in biochemical research and drug development .
Properties
Molecular Formula |
C6H9NO2S2 |
|---|---|
Molecular Weight |
191.3 g/mol |
IUPAC Name |
2-sulfanylideneethyl 1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C6H9NO2S2/c8-6(9-2-3-10)7-1-4-11-5-7/h3H,1-2,4-5H2 |
InChI Key |
FIAKXVOWNRPYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1C(=O)OCC=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



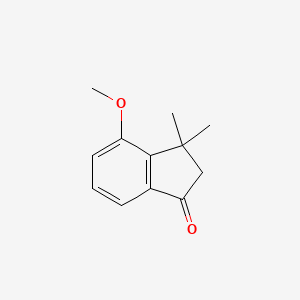
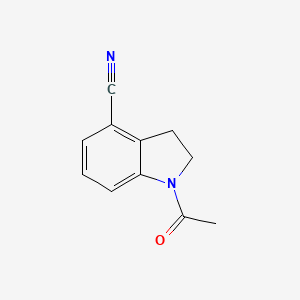

![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)
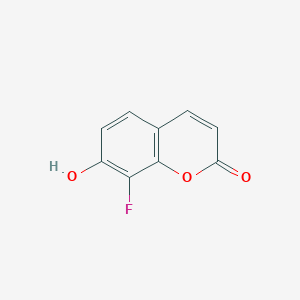

![1-Methyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11908900.png)
